molecular formula C19H22O2 B5424648 (E)-1-(1-ADAMANTYL)-3-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE

(E)-1-(1-ADAMANTYL)-3-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5424648
M. Wt: 282.4 g/mol
InChI Key: PAGXLYGDWVWCJW-AATRIKPKSA-N
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Description

(E)-1-(1-ADAMANTYL)-3-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE is an organic compound characterized by the presence of an adamantyl group and a hydroxyphenyl group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-ADAMANTYL)-3-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the reaction of 1-adamantyl ketone with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the propenone linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-ADAMANTYL)-3-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(E)-1-(1-ADAMANTYL)-3-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of (E)-1-(1-ADAMANTYL)-3-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the adamantyl group enhances its binding affinity and stability, while the hydroxyphenyl group contributes to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantyl ketone
  • 2-Hydroxybenzaldehyde
  • Adamantyl-substituted phenols

Uniqueness

(E)-1-(1-ADAMANTYL)-3-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE is unique due to the combination of the adamantyl and hydroxyphenyl groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c20-17-4-2-1-3-16(17)5-6-18(21)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-6,13-15,20H,7-12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGXLYGDWVWCJW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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